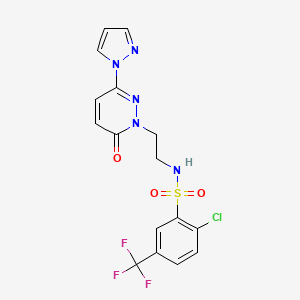

2-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N5O3S/c17-12-3-2-11(16(18,19)20)10-13(12)29(27,28)22-7-9-25-15(26)5-4-14(23-25)24-8-1-6-21-24/h1-6,8,10,22H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQBKPJKJNHPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a synthetic organic molecule that has gained attention for its potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews the relevant literature on its synthesis, biological evaluation, and molecular mechanisms of action.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C15H14ClF3N4O2S

- Molecular Weight : 396.81 g/mol

- IUPAC Name : this compound

The presence of a trifluoromethyl group and a chlorine atom enhances its lipophilicity, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer activities. For instance, pyrazole derivatives have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. The compound has been evaluated for its cytotoxic effects against several cancer types.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 12.50 | |

| A549 (Lung Cancer) | 26.00 | |

| HCT116 (Colorectal Cancer) | 0.067 |

These findings suggest that the compound may act as a potent inhibitor of tumor cell proliferation.

The proposed mechanism of action for this compound involves the inhibition of specific kinases associated with cancer progression. For example, it has been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, with an IC50 value indicating high potency (IC50 = 0.067 µM) . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Synthesis and Evaluation

A study focused on synthesizing various derivatives of pyrazole and evaluating their biological activities found that modifications to the structure significantly impacted their potency against cancer cell lines. The introduction of functional groups such as sulfonamides has been linked to enhanced biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that compounds with halogen substitutions at specific positions exhibited improved binding affinity to target proteins involved in cancer pathways. The presence of the trifluoromethyl group was particularly noted for enhancing the compound's interaction with hydrophobic pockets in target enzymes .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- The compound has been explored for its potential as an anticancer agent. Research indicates that derivatives of sulfonamides, particularly those containing pyrazole and pyridazine rings, exhibit significant cytotoxicity against various cancer cell lines. These compounds can interfere with tumor growth by inhibiting specific enzymes or pathways essential for cancer cell proliferation.

-

Antimicrobial Properties :

- Studies have shown that similar compounds possess notable antibacterial and antifungal properties. The incorporation of the pyrazole ring enhances the interaction with microbial targets, leading to increased efficacy against resistant strains.

-

Inflammation Modulation :

- Compounds with a sulfonamide structure have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It can modulate receptor activity related to cancer and inflammation, providing therapeutic benefits in disease management.

Table 1: Summary of Biological Activities

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole moiety.

- Sulfonation Reactions : Introducing the sulfonamide group through electrophilic substitution methods.

- Trifluoromethylation : Employing specialized reagents to incorporate the trifluoromethyl group, enhancing lipophilicity and biological activity.

Chemical Reactions Analysis

Formation of the Pyridazine-Pyrazole Core

-

Pyridazine Ring Synthesis : Pyridazine derivatives are typically formed via cyclization reactions involving hydrazines and diketones. For example, condensation of a diketone with hydrazine under acidic conditions yields the pyridazine ring .

-

Pyrazole Ring Formation : Pyrazoles are synthesized through condensation of α,β-unsaturated ketones with hydrazines, followed by cyclization and aromatization. This step ensures the formation of the 1H-pyrazole moiety .

Sulfonamide Coupling

The benzenesulfonamide group is introduced by reacting 5-(trifluoromethyl)benzenesulfonyl chloride with the ethylamine intermediate derived from the pyridazine-pyrazole core. This step involves nucleophilic substitution, forming the amide bond .

Functional Group Optimization

The trifluoromethyl group on the benzene ring is likely introduced early in the synthesis, either during the formation of the benzene ring or via electrophilic substitution. The 6-oxo group in the pyridazine is stabilized through keto-enol tautomerism, ensuring reactivity for subsequent coupling .

Pyridazine-Pyrazole Core Formation

-

Pyridazine Cyclization : Hydrazine reacts with a diketone (e.g., 3,6-diketopyridazine precursor) to form a dihydrazone intermediate. Acidic cyclization (e.g., using HCl) converts this into the pyridazine ring .

-

Pyrazole Formation : α,β-Unsaturated ketones (e.g., chalcones) condense with hydrazines to form pyrazoline intermediates, which undergo oxidative aromatization to yield pyrazoles .

Sulfonamide Bond Formation

The reaction between 5-(trifluoromethyl)benzenesulfonyl chloride and the ethylamine group proceeds via nucleophilic attack, displacing chloride to form the amide bond. This step is typically performed in a polar aprotic solvent (e.g., DMF) under basic conditions .

Analytical Methods

Regioselectivity Control

The pyridazine and pyrazole rings require precise regioselectivity during cyclization. For example, the 3-position on the pyridazine must be correctly substituted with the pyrazole moiety to maintain biological activity .

Stability of Functional Groups

The 6-oxo group in the pyridazine is sensitive to hydrolytic conditions. Synthesis steps must avoid acidic or basic environments that could destabilize this group .

Purification

Multi-step synthesis necessitates efficient purification. Chromatographic techniques (e.g., HPLC) are employed to isolate the final compound from intermediates and byproducts .

Research Findings

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what methodological considerations are critical for reproducibility?

Answer: The compound’s synthesis typically involves multi-step reactions, leveraging pyrazole and pyridazine heterocyclic frameworks. Key steps include:

- Mannich reactions to introduce amine-linked substituents (e.g., crown ether derivatives via NCH₂N linkages) .

- Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, as demonstrated in pyrazole-thiazole hybrids using Pd catalysts and boronic acids .

- Nucleophilic substitution for sulfonamide group installation, requiring anhydrous conditions to avoid hydrolysis.

Q. Critical considerations :

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Answer:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with analogous pyrazole derivatives. For example, pyrazole protons typically resonate at δ 6.5–8.5 ppm, while trifluoromethyl groups appear as singlets near δ 120–125 ppm in 13C NMR .

- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error.

- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

- X-ray crystallography : Resolve ambiguous stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

Answer: DoE minimizes trial-and-error by systematically varying parameters:

- Factors : Temperature, catalyst loading, solvent polarity, and reaction time.

- Response variables : Yield, purity, and reaction completion.

- Example : A 2^k factorial design can identify interactions between Pd catalyst concentration (0.5–2 mol%) and solvent polarity (DMF vs. THF) in cross-coupling steps. Central composite designs further refine optimal conditions .

- Case study : A study on triazolopyridazines achieved 85% yield by optimizing Pd(PPh₃)₄ loading (1.2 mol%) and reaction time (12 h) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Answer:

- Step 1 : Verify sample purity via HPLC. Impurities <5% may cause splitting.

- Step 2 : Conduct variable-temperature NMR to detect dynamic processes (e.g., rotamers in sulfonamide groups) .

- Step 3 : Compare experimental data with DFT-calculated chemical shifts (Gaussian/B3LYP/6-31G*). For example, trifluoromethyl groups may exhibit coupling with adjacent protons, leading to complex splitting .

Q. What computational methods support the design of novel derivatives or reaction pathways?

Answer:

- Reaction path search : Quantum mechanics (QM) methods (e.g., DFT) predict transition states and intermediates. For example, ICReDD’s workflow combines QM calculations with experimental validation to identify feasible pathways for pyridazine functionalization .

- Molecular docking : Screen derivatives for bioactivity by docking into target proteins (e.g., kinases).

- Machine learning : Train models on existing pyrazole sulfonamide datasets to predict solubility or reactivity .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Answer:

- Heat transfer : Exothermic steps (e.g., sulfonylation) require jacketed reactors with precise temperature control.

- Solvent selection : Replace low-boiling solvents (THF) with safer alternatives (2-MeTHF) for large batches.

- Byproduct management : Use inline IR spectroscopy to monitor side reactions (e.g., hydrolysis) .

- Case study : Scaling a pyrazole-thiazole synthesis required switching from Pd(PPh₃)₄ to immobilized Pd catalysts to reduce metal leaching .

Q. How to analyze the electronic effects of substituents (e.g., trifluoromethyl) on reactivity?

Answer:

- Hammett analysis : Correlate σ values of substituents (CF₃: σₚ = 0.54) with reaction rates in electrophilic substitutions.

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects .

- Computational studies : Natural Bond Orbital (NBO) analysis quantifies charge distribution at reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.